3-Cyclopropoxy-2-nitropyridine
Description
3-Cyclopropoxy-2-nitropyridine (CAS: 1881320-64-4) is a pyridine derivative featuring a nitro group (-NO₂) at position 2 and a cyclopropoxy (-O-C₃H₅) substituent at position 3. The cyclopropoxy group introduces steric bulk and unique electronic effects due to the strained cyclopropane ring, distinguishing it from simpler alkoxy-substituted pyridines. This compound is primarily utilized in organic synthesis and pharmaceutical research as a precursor for functionalized heterocycles or bioactive molecules .
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-nitropyridine |
InChI |
InChI=1S/C8H8N2O3/c11-10(12)8-7(2-1-5-9-8)13-6-3-4-6/h1-2,5-6H,3-4H2 |
InChI Key |
XBPQVLRCCLMAEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Effects: Cyclopropoxy vs. Methoxy
Key Compounds for Comparison :
3-Methoxy-2-nitropyridine (): Methoxy (-OCH₃) at position 2.
2-Methoxy-4-methyl-5-nitropyridine (): Methoxy at position 2, methyl at 4, nitro at 3.
2-Methoxy-4-methyl-3-nitropyridine (): Methoxy at 2, methyl at 4, nitro at 4.
Structural and Electronic Differences :
- Cyclopropoxy Group: The cyclopropoxy substituent in 3-cyclopropoxy-2-nitropyridine introduces significant steric hindrance and electron-withdrawing effects due to the strained cyclopropane ring. This contrasts with methoxy groups, which are smaller and act as weak electron donors via resonance.
- Nitro Group Positioning : In this compound, the nitro group at position 2 creates a strong electron-deficient pyridine ring, enhancing reactivity in nucleophilic substitution or reduction reactions. Comparatively, nitro groups at positions 3 or 5 (as in methoxy analogs) alter the electronic distribution differently, affecting regioselectivity in further derivatization .
Comparison with Other Cyclopropoxy-Substituted Compounds
Example Compound: 2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde (CAS: Not explicitly listed; ): Features a cyclopropoxy group on a benzaldehyde scaffold.
Key Differences :
- Scaffold Type : The benzaldehyde derivative lacks the pyridine ring’s electron-deficient nature, making it less reactive toward nucleophilic attack compared to this compound.
- Applications : Benzaldehyde derivatives are often intermediates in fragrance or polymer synthesis, whereas pyridine-based compounds are prioritized in medicinal chemistry due to their heteroaromatic reactivity .
Data Table: Comparative Overview
Research Findings and Implications
Reactivity in Substitution Reactions: The nitro group in this compound facilitates nucleophilic aromatic substitution (SNAr) at position 2 or 4, whereas methoxy-substituted analogs show reduced SNAr activity due to weaker electron withdrawal .
Thermal and Oxidative Stability :
- Cyclopropane’s ring strain in this compound may lower thermal stability compared to methoxy analogs, though experimental data are needed for validation.
Pharmaceutical Relevance :
- The combination of nitro and cyclopropoxy groups in pyridine scaffolds is being explored for kinase inhibition or antibacterial activity, leveraging both electronic and steric effects .
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